

# Technical Guide: $^1\text{H}$ NMR Characterization of 4-(pyridin-2-yl)benzaldehyde

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## Compound of Interest

Compound Name: 4-Pyridin-2-ylbenzaldehyde

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This technical guide provides an in-depth analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) characterization of 4-(pyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. This document outlines the synthesis, spectral data acquisition, and detailed signal interpretation for this compound.

## Data Presentation: $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of 4-(pyridin-2-yl)benzaldehyde was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at 500 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Data for 4-(pyridin-2-yl)benzaldehyde in  $\text{CDCl}_3$

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	10.09	Singlet (s)	-	1H	H-1 (Aldehyde)
2	8.75	Doublet (d)	4.7	1H	H-6'
3	8.18	Doublet (d)	8.1	2H	H-3, H-5
4	8.00	Doublet (d)	8.1	2H	H-2, H-6
5	7.82	Multiplet (m)	-	2H	H-3', H-4'
6	7.33	Multiplet (m)	-	1H	H-5'

Note: The assignments are based on established chemical shift principles for substituted aromatic systems. The original data source presented some ambiguities in integration and multiplicity which have been interpreted based on the molecular structure.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of 4-(pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling<sup>[1]</sup>

This protocol details the synthesis of the title compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- (4-formylphenyl)boronic acid
- 2-bromopyridine
- Potassium carbonate ( $K_2CO_3$ )
- Tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ]
- 1,4-Dioxane

- Water
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Saturated salt water
- Silica gel

Procedure:

- To a reaction vessel, add (4-formylphenyl)boronic acid (1.74 g, 11.6 mmol) and potassium carbonate (4.26 g, 30.8 mmol).
- Add a solvent mixture of 1,4-dioxane (60.0 mL) and water (15.0 mL).
- Stir the solution at room temperature and bubble with nitrogen gas for 30 minutes to degas the mixture.
- Add 2-bromopyridine (735  $\mu\text{L}$ , 1.22 g, 7.71 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol) to the reaction mixture.
- Heat the mixture to reflux and maintain for 9 hours.
- After cooling to room temperature, remove the solvent using a rotary evaporator.
- The resulting residue is poured into saturated salt water and extracted with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate.
- After filtration and solvent evaporation, purify the crude product by silica-gel column chromatography using an ethyl acetate/hexane mixture (1:2, v/v) as the eluent to yield 4-(pyridin-2-yl)benzaldehyde.

## **$^1\text{H}$ NMR Sample Preparation and Data Acquisition**

This section outlines a standard procedure for preparing a sample for  $^1\text{H}$  NMR analysis.

#### Materials:

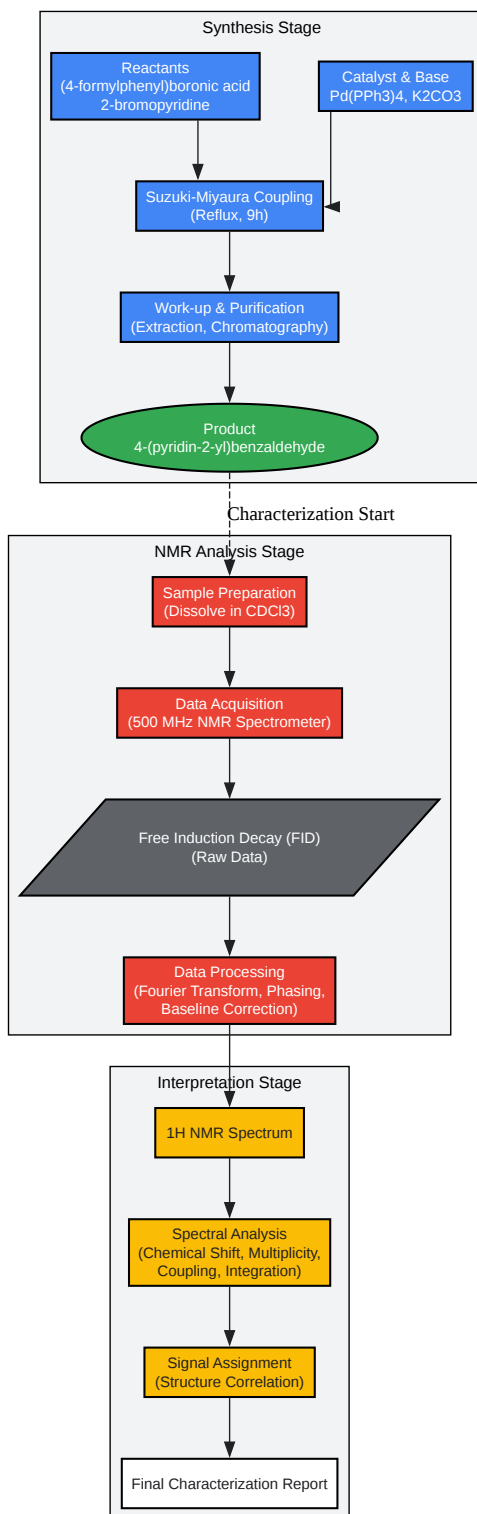
- 4-(pyridin-2-yl)benzaldehyde (5-25 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tube (5 mm, high-precision)
- Pasteur pipette
- Small vial

#### Procedure:

- Weigh approximately 5-25 mg of 4-(pyridin-2-yl)benzaldehyde and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial to dissolve the sample.
- Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.
- The prepared sample is then placed in the NMR spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum on a 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for aromatic compounds, and a relaxation delay to ensure quantitative integration.

## Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the characterization of 4-(pyridin-2-yl)benzaldehyde, from its chemical synthesis to the final spectral analysis.



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Caption: Workflow for Synthesis and <sup>1</sup>H NMR Characterization.

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## References

- 1. rsc.org [rsc.org]
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